5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Introduction of the Fluoro Group: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Methoxylation: The methoxy groups can be introduced using methylation reactions with reagents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole core.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: The fluoro group and methoxy groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide would depend on its specific biological target. Indole derivatives often interact with receptors, enzymes, or other proteins, modulating their activity. The fluoro and methoxy groups could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-methyl-N-phenyl-1H-indole-2-carboxamide
- 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
- 5-fluoro-1H-indole-2-carboxamide
Uniqueness
The presence of both the fluoro and methoxy groups in 5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide may confer unique properties such as enhanced binding affinity, increased metabolic stability, or specific electronic effects that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H19FN2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C19H19FN2O4/c1-22-14-6-5-12(20)7-11(14)8-15(22)19(23)21-13-9-16(24-2)18(26-4)17(10-13)25-3/h5-10H,1-4H3,(H,21,23) |
InChI Key |
DSOFTQQPXXSMPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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